molecular formula C17H17ClN2O5S2 B11042844 2-[(2-Aminophenyl)sulfanyl]-4-chloro-5-(morpholin-4-ylsulfonyl)benzoic acid

2-[(2-Aminophenyl)sulfanyl]-4-chloro-5-(morpholin-4-ylsulfonyl)benzoic acid

Cat. No.: B11042844
M. Wt: 428.9 g/mol
InChI Key: KPLXLAFDQUMDQP-UHFFFAOYSA-N
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Description

2-[(2-AMINOPHENYL)SULFANYL]-4-CHLORO-5-(MORPHOLINOSULFONYL)BENZOIC ACID is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes an aminophenyl group, a chlorobenzene ring, and a morpholinosulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-AMINOPHENYL)SULFANYL]-4-CHLORO-5-(MORPHOLINOSULFONYL)BENZOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the aminophenyl sulfanyl intermediate: This step involves the reaction of 2-aminophenyl thiol with a suitable halogenated benzene derivative under basic conditions.

    Introduction of the chloro group: The intermediate is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the morpholinosulfonyl group: The final step involves the reaction of the chlorinated intermediate with morpholine and a sulfonylating agent like sulfonyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-[(2-AMINOPHENYL)SULFANYL]-4-CHLORO-5-(MORPHOLINOSULFONYL)BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

2-[(2-AMINOPHENYL)SULFANYL]-4-CHLORO-5-(MORPHOLINOSULFONYL)BENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-AMINOPHENYL)SULFANYL]-4-CHLORO-5-(MORPHOLINOSULFONYL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

  • 2-[(2-AMINOPHENYL)SULFANYL]BENZOIC ACID
  • 4-CHLORO-5-(MORPHOLINOSULFONYL)BENZOIC ACID
  • 2-AMINOPHENYL SULFANYL DERIVATIVES

Comparison: Compared to similar compounds, 2-[(2-AMINOPHENYL)SULFANYL]-4-CHLORO-5-(MORPHOLINOSULFONYL)BENZOIC ACID is unique due to the presence of both the morpholinosulfonyl and chloro groups, which enhance its chemical reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical modifications and interactions, making it a versatile compound in research and industry.

Properties

Molecular Formula

C17H17ClN2O5S2

Molecular Weight

428.9 g/mol

IUPAC Name

2-(2-aminophenyl)sulfanyl-4-chloro-5-morpholin-4-ylsulfonylbenzoic acid

InChI

InChI=1S/C17H17ClN2O5S2/c18-12-10-15(26-14-4-2-1-3-13(14)19)11(17(21)22)9-16(12)27(23,24)20-5-7-25-8-6-20/h1-4,9-10H,5-8,19H2,(H,21,22)

InChI Key

KPLXLAFDQUMDQP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)SC3=CC=CC=C3N)Cl

Origin of Product

United States

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